
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine
Overview
Description
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have shown antibacterial activity . These compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to interact with their targets, resulting in changes that lead to their biological activity . For instance, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been found to exhibit antibacterial activity .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, affecting various biological activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antibacterial activity .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biological Activity
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine is a compound that incorporates a thiazole ring and a piperazine moiety, both of which are known for their diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazole ring that contributes to its biological activity, particularly in areas such as antimicrobial and antinociceptive effects.
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. For instance, studies have shown that compounds incorporating these moieties can effectively inhibit the growth of various bacterial strains. A systematic review highlighted that thiazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 12 |
This compound | Pseudomonas aeruginosa | 14 |
Antinociceptive Effects
The antinociceptive properties of this compound have been investigated through various animal models. A study demonstrated that this compound activates opioid receptors, leading to significant pain relief in rodent models . The mechanism likely involves modulation of both central and peripheral pain pathways.
Case Study: Antinociceptive Activity Assessment
In a controlled study involving mice, administration of the compound at a dose of 50 mg/kg resulted in a marked increase in pain threshold compared to the control group. The results suggested involvement of the opioid system in mediating these effects.
Neuroprotective Effects
The neuroprotective potential of thiazole-containing compounds has also been explored. In vitro studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis . The presence of the thiazole ring is believed to enhance neuroprotective activity by modulating various signaling pathways associated with neurodegeneration.
The biological activities associated with this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with multiple receptors including opioid receptors, which are crucial for its antinociceptive effects.
- Enzyme Inhibition : Some studies suggest that thiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial properties .
- Oxidative Stress Modulation : The ability to scavenge free radicals may play a role in its neuroprotective effects.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-piperazine derivatives is often influenced by their structural components. Modifications in substituents on the thiazole or piperazine rings can enhance or diminish activity. For instance:
- Substituent Variations : The introduction of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cell lines.
Table 2: Structure-Activity Relationships
Substituent | Effect on Activity |
---|---|
Methyl Group | Increased antimicrobial activity |
Hydroxyl Group | Enhanced neuroprotective effects |
Halogen Substituents | Improved potency against cancer cells |
Scientific Research Applications
Pharmaceutical Development
1-(5-Ethyl-1,3-thiazol-2-yl)piperazine has garnered interest in the pharmaceutical industry due to its potential biological activities. Compounds containing both thiazole and piperazine structures are often investigated for their ability to interact with various biological targets, making them valuable in drug discovery and development.
Key Areas of Research:
- Antimicrobial Activity: Compounds similar to this compound have shown significant antimicrobial properties. This suggests that the compound may also exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent.
- Antidepressant Effects: The piperazine ring is known for its versatility in medicinal chemistry, often being associated with antidepressant properties. Research into compounds with similar structures has indicated potential efficacy in treating mood disorders.
Biological Interactions
Research indicates that this compound can engage with various biological targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.
Potential Biological Activities:
- Receptor Binding: Interaction studies have suggested that this compound may bind to specific receptors in the body, which could lead to various pharmacological effects.
- Enzyme Inhibition: Similar thiazole-piperazine compounds have been studied for their ability to inhibit certain enzymes, which could position this compound as a candidate for further enzyme-related research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example:
- Step 1 : Cyclization of thioamide intermediates with carbon disulfide (CS₂) in the presence of KOH to form 1,3-thiazole rings .
- Step 2 : Substitution of halogenated thiazoles with piperazine derivatives in acetonitrile or DMF under reflux. Catalysts like K₂CO₃ enhance reactivity by deprotonating piperazine, ensuring efficient coupling .
- Key variables : Solvent polarity (e.g., DMF vs. acetonitrile) affects reaction rates, while temperature control minimizes side reactions. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity products .
Q. How can researchers characterize the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm the presence of the piperazine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and thiazole protons (δ ~6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazole-piperazine scaffold .
- X-ray crystallography : Resolves bond lengths and angles, particularly for verifying stereochemistry in chiral derivatives. SHELX software is widely used for refinement .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in piperazine-thiazole derivatives?
- Bioisosteric replacement : Substitute the ethyl group on the thiazole with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on receptor binding .
- Molecular docking : Use software like AutoDock to model interactions with biological targets (e.g., GPCRs or kinases). Focus on hydrogen bonding between the piperazine nitrogen and active-site residues .
- Comparative SAR tables : Tabulate IC₅₀ values against structural variations (e.g., substituent position on the thiazole ring) to identify pharmacophores .
Q. How can thermodynamic and kinetic studies improve the design of piperazine-based ligands?
- Potentiometric titration : Measure stability constants (log K) for metal-ligand complexes to assess binding affinity. Piperazine’s rigidity enhances selectivity for transition metals (e.g., Pd²⁺ or Pt²⁺) over alkaline-earth ions .
- Kinetic profiling : Monitor reaction intermediates via time-resolved NMR or HPLC to optimize coupling steps (e.g., piperazine-thiazole conjugation) .
Q. What crystallographic challenges arise in resolving the 3D structure of this compound derivatives?
- Twinned crystals : Common in piperazine derivatives due to flexible ring conformations. SHELXL’s TWIN command can refine such datasets .
- Disorder modeling : Ethyl groups on thiazoles may exhibit rotational disorder. Partial occupancy refinement or low-temperature data collection (e.g., 100 K) mitigates this .
Q. How do solvent and pH conditions affect the reactivity of this compound in biological assays?
- Solvent effects : DMSO enhances solubility but may denature proteins. Use PBS buffer (pH 7.4) for in vitro assays to mimic physiological conditions .
- pH-dependent protonation : Piperazine’s pKa (~9.8) influences charge state. At physiological pH, the mono-protonated form dominates, affecting membrane permeability .
Q. What methodologies are employed to study metabolic stability of piperazine-thiazole compounds?
- Microsomal assays : Incubate compounds with liver microsomes (e.g., human CYP450 enzymes) and quantify parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution MSⁿ to detect hydroxylation or N-dealkylation products, common metabolic pathways for piperazines .
Q. Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of similar piperazine-thiazole analogs?
- Source validation : Cross-check data against peer-reviewed studies (e.g., avoid vendor-generated data from BenchChem) .
- Standardized assays : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate structural variables .
Q. Why do some synthetic routes yield inconsistent stereochemical outcomes for chiral piperazine derivatives?
- Catalyst selection : Chiral auxiliaries (e.g., L-proline) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) can enforce enantioselectivity .
- Racemization risk : Basic conditions during workup may epimerize chiral centers. Use mild acidic quenching (e.g., NH₄Cl) to preserve stereochemistry .
Q. What computational tools are recommended for predicting ADMET properties of this compound derivatives?
- SwissADME : Predicts log P, bioavailability, and blood-brain barrier penetration based on molecular descriptors .
- Protox-II : Evaluates toxicity risks (e.g., hepatotoxicity) via machine learning models trained on FDA-approved drugs .
Properties
IUPAC Name |
5-ethyl-2-piperazin-1-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-2-8-7-11-9(13-8)12-5-3-10-4-6-12/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSDODZNJLINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-43-3 | |
Record name | 1-(5-ethyl-1,3-thiazol-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.